molecular formula C25H27N7O B2658986 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 920348-71-6

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2658986
CAS No.: 920348-71-6
M. Wt: 441.539
InChI Key: DRNRNHSIDYPOPX-UHFFFAOYSA-N
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Description

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic compound with a unique structure that includes a triazolopyrimidine core, a piperazine ring, and a phenylbutanone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multiple steps, starting with the formation of the triazolopyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the phenylbutanone moiety through further substitution or coupling reactions. Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. The piperazine ring can enhance binding affinity and selectivity, while the phenylbutanone moiety may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives and piperazine-containing molecules. For example:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused ring system and have been studied for their enzyme inhibitory activities.

    Triazolopiperazine derivatives:

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O/c1-2-21(20-11-7-4-8-12-20)25(33)31-15-13-30(14-16-31)23-22-24(27-18-26-23)32(29-28-22)17-19-9-5-3-6-10-19/h3-12,18,21H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNRNHSIDYPOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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